

Application of Mutacin 1140 in Food Preservation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Mutacin 1140
Cat. No.:	B1577344

[Get Quote](#)

For Immediate Release

Mutacin 1140, a lantibiotic produced by *Streptococcus mutans*, presents a promising alternative to traditional chemical preservatives in the food industry. With its potent antimicrobial activity against a range of Gram-positive foodborne pathogens, **Mutacin 1140** offers a natural solution to enhance food safety and extend shelf life. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the use of **Mutacin 1140** in food preservation.

Introduction

Mutacin 1140 is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) with a broad spectrum of activity against Gram-positive bacteria.^[1] Its mechanism of action involves binding to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting cell wall formation and leading to cell death.^{[2][3][4]} This targeted mechanism makes it effective against various spoilage organisms and pathogens, including strains resistant to conventional antibiotics.^{[5][6]} Compared to other bacteriocins like nisin, which is already approved for food use, **Mutacin 1140** has shown potential for a lower frequency of resistance development.^[7]

Antimicrobial Spectrum and Efficacy

Mutacin 1140 demonstrates significant inhibitory activity against a variety of foodborne pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of **Mutacin 1140** against several key bacteria.

Target Microorganism	Strain	MIC (μ g/mL)	Reference(s)
Listeria monocytogenes	-	< 8	[5]
Staphylococcus aureus	ATCC 25923	-	[3]
Staphylococcus aureus (Vancomycin-resistant)	-	> 8	[5]
Bacillus cereus	-	> 8	[5]
Clostridium difficile	UK1	-	[3]
Streptococcus pyogenes	-	< 8	[5]
Enterococcus faecalis (Vancomycin-resistant)	-	> 8	[5]

Note: MIC values can vary depending on the specific strain, culture conditions, and the purity of the **Mutacin 1140** preparation.

Physicochemical Stability

The stability of **Mutacin 1140** is a critical factor for its application in food preservation, as it must remain active under various processing and storage conditions.

- pH Stability: **Mutacin 1140** exhibits good stability in acidic conditions.[8] This property is advantageous for its use in acidic food products such as fermented foods and fruit juices.

- Thermal Stability: As a lantibiotic, **Mutacin 1140** is expected to have good thermal stability, a desirable trait for foods that undergo heat treatment. However, specific data on its thermal degradation profile in different food matrices is an area for further investigation.
- Stability in Food Matrices: The efficacy of bacteriocins can be influenced by the food matrix due to interactions with food components like fats and proteins. Studies have shown that **Mutacin 1140**'s stability can be variable in simulated intestinal fluids, suggesting that its effectiveness should be evaluated in specific food systems.[\[8\]](#)

Experimental Protocols

The following are detailed protocols for the production, purification, and evaluation of **Mutacin 1140**'s antimicrobial activity for food preservation research.

Protocol 1: Production of Mutacin 1140

This protocol describes the laboratory-scale production of **Mutacin 1140** from *Streptococcus mutans* JH1140.

Materials:

- *Streptococcus mutans* JH1140
- Todd-Hewitt Yeast Extract (THYE) broth
- Agarose
- Appropriate growth medium supplements (e.g., salts)
- Incubator

Procedure:

- Prepare a semi-solid medium by supplementing THYE broth with 0.5% agarose.
- Stab-inoculate the semi-solid medium with a fresh culture of *S. mutans* JH1140.

- Incubate the culture at 37°C for 48-72 hours. High yields of **Mutacin 1140** have been observed in solid or semi-solid media.[9]
- After incubation, the culture medium containing **Mutacin 1140** can be harvested for purification.

Protocol 2: Extraction and Partial Purification of Mutacin 1140

This protocol provides a method for extracting and partially purifying **Mutacin 1140** from the culture medium.

Materials:

- Harvested culture medium from Protocol 1
- Chloroform
- Ethanol (50%)
- Centrifuge
- Rotary evaporator or similar solvent evaporation system

Procedure:

- To the harvested culture medium, add an equal volume of chloroform.
- Mix vigorously to extract **Mutacin 1140** into the chloroform phase.
- Centrifuge the mixture to separate the phases.
- Collect the chloroform phase containing **Mutacin 1140**.
- Evaporate the chloroform to obtain a crude extract of **Mutacin 1140**.
- Dissolve the crude extract in 50% ethanol for further use in antimicrobial assays.[9] For higher purity, flash chromatography can be employed.[8]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of **Mutacin 1140** against a target foodborne pathogen.

Materials:

- Partially purified **Mutacin 1140** solution
- Target foodborne pathogen (e.g., *Listeria monocytogenes*)
- Appropriate broth medium (e.g., Brain Heart Infusion broth)
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- Prepare a stock solution of the partially purified **Mutacin 1140**.
- In a 96-well plate, perform serial two-fold dilutions of the **Mutacin 1140** stock solution in the appropriate broth medium.
- Prepare an inoculum of the target pathogen and adjust its concentration to a standardized level (e.g., 5×10^5 CFU/mL).
- Add the standardized inoculum to each well of the microtiter plate containing the **Mutacin 1140** dilutions. Include a positive control (pathogen without **Mutacin 1140**) and a negative control (broth only).
- Incubate the plate at the optimal growth temperature for the target pathogen for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of **Mutacin 1140** that inhibits visible growth of the pathogen. Alternatively, measure the optical density at 600 nm using a plate reader.

Protocol 4: Deferred Antagonism Assay

This qualitative assay is used to screen for the antimicrobial activity of **Mutacin 1140**-producing colonies against a lawn of an indicator organism.

Materials:

- *Streptococcus mutans* JH1140 culture
- Indicator organism (e.g., *Micrococcus luteus*)
- Appropriate agar medium (e.g., THY agar)
- Soft agar (same medium with a lower agar concentration, e.g., 0.75%)

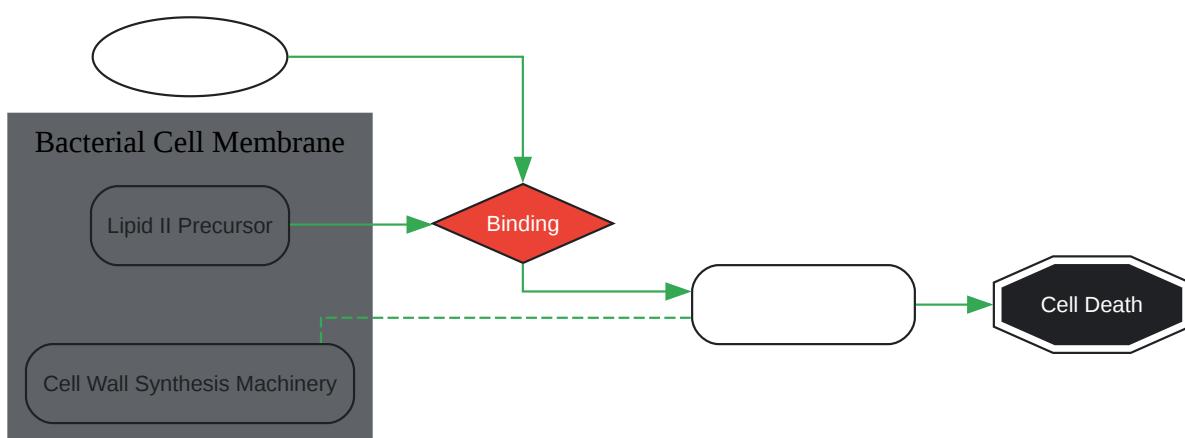
Procedure:

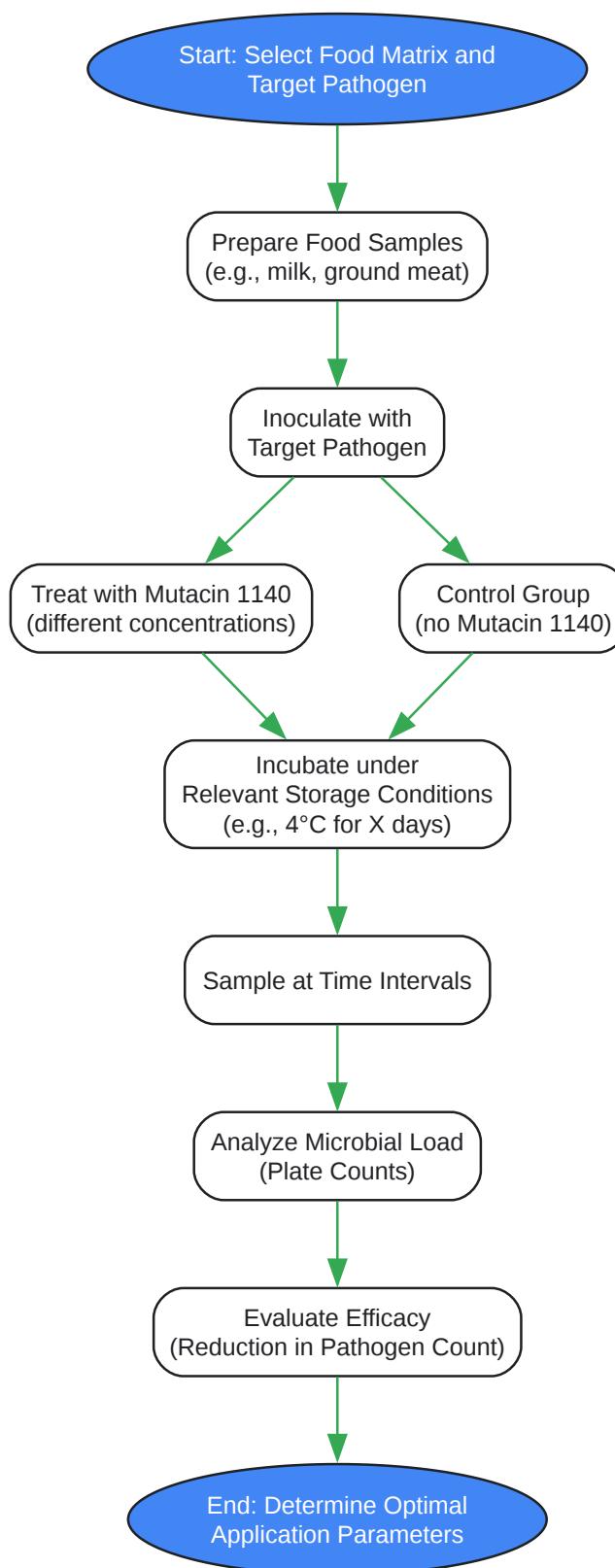
- Spot-inoculate a fresh colony of *S. mutans* JH1140 onto the center of an agar plate.
- Incubate the plate at 37°C for 24 hours to allow for the growth of the producer colony and diffusion of **Mutacin 1140** into the agar.
- After incubation, kill the producer cells by exposing the plate to chloroform vapor for 30-60 minutes.
- Prepare a lawn of the indicator organism by mixing a liquid culture with molten soft agar and pouring it over the surface of the plate containing the killed producer colony.
- Allow the soft agar to solidify and incubate the plate at the optimal growth temperature for the indicator organism for 18-24 hours.
- Observe the plate for a zone of inhibition (a clear area) around the original spot of the producer colony, indicating antimicrobial activity.^[3]

Protocol 5: Time-Kill Assay

This assay determines the rate at which **Mutacin 1140** kills a target pathogen.

Materials:


- Purified **Mutacin 1140** solution
- Target foodborne pathogen
- Appropriate broth medium
- Sterile tubes or flasks
- Plating supplies (agar plates, spreader)


Procedure:

- Prepare a standardized inoculum of the target pathogen in broth.
- Add **Mutacin 1140** to the bacterial culture at a specific concentration (e.g., 1x, 2x, or 4x the MIC). Include a control culture without **Mutacin 1140**.
- Incubate the cultures at the optimal growth temperature.
- At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
- Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable cells (CFU/mL).
- Plot the log CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥ 3 -log₁₀ reduction in CFU/mL compared to the initial inoculum.[\[5\]](#)

Visualizations

Mechanism of Action of Mutacin 1140

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mutacin 1140 - Wikipedia [en.wikipedia.org]
- 2. The Mutacins of *Streptococcus mutans*: Regulation and Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Directed Mutations in the Lanthipeptide Mutacin 1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Transport of the Lantibiotic Mutacin 1140 Produced by *Streptococcus mutans* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic activity of the lantibiotic MU1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. NEW METHODS FOR SCREENING LACTIC ACID BACTERIA THAT PRODUCE BACTERIOCIN ACTIVE AGAINST LISTERIA MONOCYTOGENES AND FOR DETERMINING BACTERIOCIN ACTIVITY 1 | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Mutacin 1140 Lantibiotic Variants Are Efficacious Against *Clostridium difficile* Infection [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Mutacin 1140 in Food Preservation: A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1577344#application-of-mutacin-1140-in-food-preservation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com